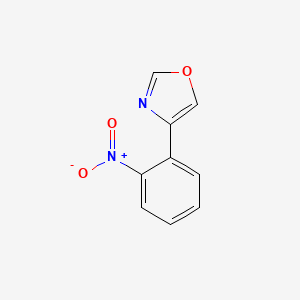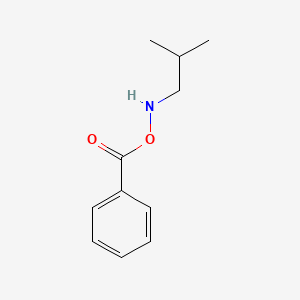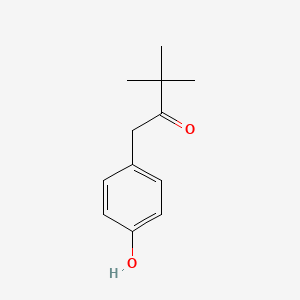
4-(2-Nitrophenyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-硝基苯基)恶唑是一种杂环芳香族有机化合物,其特征是包含氧原子和氮原子的五元环。
准备方法
合成路线和反应条件: 4-(2-硝基苯基)恶唑的合成通常涉及适当前体的环化。一种常见的方法是将2-硝基苯甲酰氯与甘氨酸在碱的存在下反应,然后环化形成恶唑环。反应条件通常包括使用乙醇或乙腈等溶剂,以及三乙胺等催化剂。
工业生产方法: 4-(2-硝基苯基)恶唑的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产率和纯度。工业方法还侧重于成本效益和环境可持续性,通常采用绿色化学原理。
化学反应分析
反应类型: 4-(2-硝基苯基)恶唑会经历各种化学反应,包括:
氧化: 硝基可以用氢气在钯催化剂的存在下还原为氨基。
取代: 亲电芳香取代反应可以在恶唑环上发生,特别是在C5位。
环加成: 恶唑环可以与亲电烯烃参与狄尔斯-阿尔德反应,形成吡啶衍生物。
常见试剂和条件:
氧化: 氢气,钯碳。
取代: 卤素等亲电试剂,在路易斯酸如氯化铝的存在下。
环加成: 亲电烯烃,通常在热条件下。
主要产物:
还原: 4-(2-氨基苯基)恶唑。
取代: 各种取代的恶唑衍生物。
环加成: 吡啶衍生物。
科学研究应用
4-(2-硝基苯基)恶唑在科学研究中具有广泛的应用:
化学: 用作合成更复杂的杂环化合物的构件。
生物学: 由于其独特的电子特性,正在研究其作为荧光探针的潜力。
医学: 正在探索其抗菌和抗癌活性。
工业: 用于开发先进材料,包括聚合物和纳米材料。
5. 作用机理
4-(2-硝基苯基)恶唑的作用机制涉及它与各种分子靶标的相互作用。硝基可以被还原形成与细胞成分相互作用的反应性中间体。恶唑环也可以参与氢键和π-π相互作用,影响其与生物靶标的结合。这些相互作用可以调节酶活性和细胞通路,从而导致其观察到的生物学效应。
类似化合物:
- 2-(4-硝基苯基)恶唑
- 4-(4-硝基苯基)噻唑
- 4-(2-硝基苯基)咪唑
比较: 4-(2-硝基苯基)恶唑由于同时存在硝基和恶唑环而具有独特之处,这赋予了其独特的电子和空间特性。与2-(4-硝基苯基)恶唑相比,它具有不同的取代模式,影响其反应性和应用。恶唑环中氧的存在使其有别于噻唑和咪唑衍生物,后者分别含有硫和氮,导致它们的化学行为和生物活性发生变化。
作用机制
The mechanism of action of 4-(2-Nitrophenyl)oxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding to biological targets. These interactions can modulate enzymatic activities and cellular pathways, leading to its observed biological effects.
相似化合物的比较
- 2-(4-Nitrophenyl)oxazole
- 4-(4-Nitrophenyl)thiazole
- 4-(2-Nitrophenyl)imidazole
Comparison: 4-(2-Nitrophenyl)oxazole is unique due to the presence of both a nitro group and an oxazole ring, which confer distinct electronic and steric properties. Compared to 2-(4-Nitrophenyl)oxazole, it has different substitution patterns that affect its reactivity and applications. The presence of oxygen in the oxazole ring differentiates it from thiazole and imidazole derivatives, which contain sulfur and nitrogen, respectively, leading to variations in their chemical behavior and biological activities.
属性
CAS 编号 |
1126636-34-7 |
|---|---|
分子式 |
C9H6N2O3 |
分子量 |
190.16 g/mol |
IUPAC 名称 |
4-(2-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)9-4-2-1-3-7(9)8-5-14-6-10-8/h1-6H |
InChI 键 |
DGQGIMSTNHUPGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=COC=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)




![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)







![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)
